molecular formula C9H16O2 B093112 Allyl hexanoate CAS No. 123-68-2

Allyl hexanoate

Cat. No.: B093112
CAS No.: 123-68-2
M. Wt: 156.22 g/mol
InChI Key: RCSBILYQLVXLJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl hexanoate (CAS 123-68-2), also known as allyl caproate or 2-propenyl hexanoate, is an ester with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol . It is a colorless to pale yellow liquid with a fruity, pineapple-like odor, making it a key ingredient in flavorings for foods (e.g., candies, baked goods, and beverages) and fragrances for cosmetics . Naturally occurring in pineapple and mushrooms, it is also synthesized industrially via esterification of hexanoic acid with allyl alcohol, often catalyzed by rare earth solid superacids like SO₄²⁻/TiO₂/La³⁺, achieving yields up to 96.2% .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl hexanoate is typically synthesized through the esterification of hexanoic acid with allyl alcohol. The reaction is catalyzed by sulfuric acid and involves heating the mixture to reflux. The water produced during the reaction is removed by azeotropic distillation with toluene . The reaction mixture is then cooled, filtered, and the solid acid catalyst can be reused after drying .

Industrial Production Methods: In industrial settings, the production process of this compound involves several steps:

Chemical Reactions Analysis

Hydrolysis Reactions

Allyl hexanoate undergoes hydrolysis under varying conditions, yielding allyl alcohol and hexanoic acid:

Environment Half-Life (t₁/₂) Products Reference
Artificial gastric juice (pH 1.2)1120 minAllyl alcohol + Hexanoic acid
Artificial pancreatic juice1.98 minAllyl alcohol + Hexanoic acid
Rat liver homogenates3.96 secRapid enzymatic hydrolysis
Rat intestinal mucosa0.096 secRapid enzymatic hydrolysis

Enzymatic hydrolysis in biological systems is significantly faster due to esterase activity .

Palladium-Catalyzed Decarboxylation-Allylation

This compound participates in palladium-catalyzed reactions to form α-allylated ketones:

text
R-COO-allyl + Pd catalyst → R-C(O)-allyl + CO₂
  • Catalysts : Pd(OAc)₂-PPh₃ or Pd₂(dba)₃·CHCl₃-dppe .

  • Regioselectivity : High preference for α-allylation over β-positions.

  • Byproducts : Diallylated ketones form when substrates contain active protons .

This reaction is pivotal in synthesizing branched ketones for pharmaceuticals .

Finkelstein Rearrangement-Elimination

Treatment with NaI in butanone induces a tandem reaction:

text
This compound + NaI → Rearrangement → Elimination → Halogenated alkene + Byproducts
  • Conditions : 115°C in butanone .

  • Outcome : Generates iodinated alkenes via SN2 and elimination mechanisms .

Enzymatic Allylic Oxidation

Unspecific peroxygenases (UPOs) catalyze allylic oxidation:

text
This compound + H₂O₂ → Hydroxylated derivatives
  • Mechanism : UPOs activate H₂O₂ to form Compound I (Cpd I), which abstracts hydrogen from the allylic position .

  • Stereoselectivity : Low due to radical intermediates .

  • Applications : Used to produce oxygenated flavor compounds .

Metabolic Pathways

In vivo, this compound is metabolized via:

  • Hydrolysis : To allyl alcohol and hexanoic acid .

  • Glutathione Conjugation : Allyl alcohol reacts with glutathione, forming mercapturic acid excreted in urine .

  • Toxicity : Metabolites like acrolein (from allyl alcohol oxidation) contribute to hepatotoxicity at high doses .

Stability and Reactivity Data

Parameter Value Reference
Flash Point66°C (closed cup)
Vapor Pressure2.69 hPa (25°C)
LogP3.19 (20°C)
Water Solubility0.06 g/L

Scientific Research Applications

Flavoring Agent in Food Industry

Allyl hexanoate is widely used as a flavoring agent in food products due to its fruity aroma reminiscent of pineapple. It is typically employed in:

  • Beverages : Quantification studies have shown its presence in pineapple beverages and yogurts, helping assess dietary exposure to flavoring substances. For instance, a study highlighted the variability of this compound concentrations in these products, which aids in understanding consumer exposure levels .
  • Safety Evaluations : Regulatory assessments indicate that this compound poses no significant safety concerns when used within established limits. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it and categorized it as safe for consumption at current levels .

Toxicological Research

In toxicological studies, this compound has been evaluated for its potential effects on human health:

  • Genotoxicity and Mutagenicity : Research indicates that this compound is not mutagenic or clastogenic under specific test conditions. In vitro studies using human peripheral blood lymphocytes showed no significant genotoxic effects even at high concentrations .
  • Repeated Dose Toxicity : Studies involving animal models (Wistar rats) demonstrated that repeated oral administration of this compound did not lead to significant toxicity or mortality, although some dose-dependent changes in organ weights were observed .

Entomotoxicity Studies

This compound has been investigated for its effects on various insect cell lines:

  • Cytotoxicity : Research involving established insect cell lines (e.g., Drosophila melanogaster) has shown varying degrees of cytotoxicity among different allyl esters, including this compound. The median cytotoxic concentrations were found to differ significantly across cell lines, indicating potential applications in pest control .
  • Target Tissue Sensitivity : The midgut cells of insects were identified as particularly sensitive to the toxic effects of this compound, suggesting its potential use as a biopesticide .

Material Science Applications

This compound is also explored in material science:

  • Polymer Chemistry : It can be utilized in the synthesis of polymers and as a plasticizer due to its ester functionality. The properties of this compound make it suitable for modifying polymer characteristics, enhancing flexibility and durability .

Summary Table of Applications

Application AreaDescriptionReference(s)
Flavoring AgentUsed in food products like beverages and yogurts; safe for consumption at specified levels.
Toxicological ResearchEvaluated for genotoxicity; found non-mutagenic and non-clastogenic in vitro.
Entomotoxicity StudiesDemonstrated varying cytotoxic effects on insect cell lines; potential biopesticide use.
Material ScienceExplored for use in polymer synthesis and modification due to its ester properties.

Case Studies

  • Dietary Exposure Assessment : A study focused on quantifying this compound levels in pineapple beverages highlighted the importance of understanding flavoring substances' variability and their implications for dietary exposure assessments .
  • Toxicological Evaluation : In a comprehensive toxicological assessment involving repeated dosing in rats, no severe adverse effects were observed, reinforcing the safety profile of this compound when consumed within regulatory limits .

Mechanism of Action

The mechanism of action of allyl hexanoate involves its interaction with olfactory receptors, which are responsible for detecting odors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic fruity aroma .

Comparison with Similar Compounds

Structural Analogues

Allyl hexanoate belongs to the allyl ester family, characterized by an allyl (CH₂=CH-CH₂-) group. Key structural analogues include:

  • Allyl heptanoate (CAS 142-19-8): Differs by an additional methylene (-CH₂-) group in the acid moiety (C₇ vs. C₆ chain) .
  • Allyl isovalerate (CAS 2835-39-4): Features a branched carboxylic acid (3-methylbutanoic acid) instead of hexanoic acid .
  • Butyl hexanoate (CAS 626-82-4): Shares the hexanoate group but uses a butyl alcohol moiety instead of allyl alcohol .

Physicochemical Properties

Property This compound Allyl Heptanoate Allyl Isovalerate Butyl Hexanoate
Molecular Formula C₉H₁₆O₂ C₁₀H₁₈O₂ C₈H₁₄O₂ C₁₀H₂₀O₂
Molecular Weight (g/mol) 156.22 170.25 142.20 172.27
Boiling Point (°C) 185–187 198–200 165–167 208–210
Solubility Miscible in alcohols, oils Similar to this compound Soluble in organic solvents Low water solubility
Odor Profile Pineapple, fruity Fruity, wine-like Apple, tropical Fruity, sweet

Biological Activity

Allyl hexanoate, an ester derived from hexanoic acid and allyl alcohol, is primarily known for its use in flavoring and fragrance applications. However, its biological activity has garnered attention in various scientific studies, particularly concerning its cytotoxicity, genotoxicity, and potential therapeutic effects. This article explores the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

This compound has the following chemical structure:

  • Chemical Formula : C8_8H14_{14}O₂
  • Molecular Weight : 142.19 g/mol
  • CAS Number : 123-68-2

Cytotoxicity Studies

Cytotoxicity of this compound has been evaluated in various cell lines. A study assessing the effects of several allyl esters on insect cell lines revealed significant differences in cytotoxicity levels. The median cytotoxic concentrations (EC50_{50}) for this compound were found to vary depending on the specific cell line tested.

Table 1: Cytotoxicity of this compound in Insect Cell Lines

Cell LineEC50_{50} (mM)Observations
CF203 (Spruce Budworm)0.25High sensitivity to this compound
S. littoralis (Cotton Leafworm)0.08Rapid toxic effects observed

The study indicated that this compound exhibited differential cytotoxicity among various cell lines, with midgut cells being particularly sensitive .

Genotoxicity Assessments

Research conducted on the genotoxic potential of this compound involved in vitro assays using human peripheral blood lymphocytes. The results showed that this compound did not exhibit mutagenic properties under the conditions tested.

Key Findings:

  • In Vitro Micronucleus Test : this compound was assessed for clastogenic activity, showing statistically significant increases in micronucleated binucleated cells at certain concentrations; however, these increases were deemed biologically non-relevant as they fell within historical control ranges .
  • Mammalian Cell Gene Mutation Assay : The compound was tested in Chinese hamster lung cells (V79), revealing no mutagenic effects at concentrations up to 1600 μg/mL .

Toxicological Profile

The repeated dose toxicity studies indicated that this compound has a No Observed Adverse Effect Level (NOAEL) of 35 mg/kg/day based on liver pathology observed at higher doses. No significant histopathological alterations were noted in other organs compared to controls .

Table 2: Toxicological Data Summary

EndpointResult
NOAEL35 mg/kg/day
Observed EffectsHepatocyte enlargement at high doses
Long-term Study Duration52 weeks

Case Studies and Applications

This compound's potential applications extend beyond flavoring agents; it has been investigated for its biological activities that may offer therapeutic benefits. For instance, studies have suggested that certain allyl esters possess antimicrobial properties, which could be harnessed in food preservation and safety.

Case Study: Quantification in Food Products

A study quantified the levels of this compound in pineapple beverages and yogurts to assess dietary exposure risks associated with flavoring substances. The findings highlighted the importance of monitoring such compounds to ensure consumer safety while enjoying flavored products .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Allyl hexanoate in laboratory settings?

this compound is typically synthesized via acid-catalyzed esterification between hexanoic acid and allyl alcohol. Heterogeneous catalysts like faujasite zeolites (e.g., Ti-MWW) improve reaction efficiency by enhancing surface acidity and reducing side reactions. Reaction conditions (e.g., molar ratios, temperature) must be optimized to achieve yields >85% . Post-synthesis purification involves fractional distillation under reduced pressure (e.g., 66°C flash point, specific gravity 0.886–0.896) to isolate high-purity (>99%) product .

Q. How is the structural identity of this compound confirmed using spectroscopic techniques?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies characteristic signals: allyl protons (δ 5.8–5.2 ppm, multiplet) and hexanoyl carbonyl (δ 170–175 ppm). Infrared (IR) spectroscopy confirms ester C=O stretching at ~1740 cm⁻¹. Mass spectrometry (MS) provides molecular ion peaks at m/z 156 (C₉H₁₆O₂⁺) and fragmentation patterns for structural validation .

Q. What are the recommended protocols for quantifying this compound purity in research samples?

Gas chromatography (GC) with flame ionization detection (FID) is standard, using a polar capillary column (e.g., DB-WAX) and helium carrier gas. Retention times (~10–12 min) and internal standards (e.g., ethyl heptanoate) ensure accuracy. High-performance liquid chromatography (HPLC) with UV detection (210 nm) is alternative for thermally labile matrices .

Advanced Research Questions

Q. How do reaction conditions influence the yield of this compound in radical addition reactions?

Radical initiators like TBPEH (tert-butyl peroxy-2-ethylhexanoate) and TBPB (tert-butyl peroxybenzoate) drive this compound’s addition to substituted benzaldehydes. Optimal yields (74–87%) require controlled initiator concentrations (1–5 mol%), inert atmospheres (N₂/Ar), and temperatures of 60–80°C. Solvent polarity (e.g., acetonitrile vs. toluene) significantly impacts regioselectivity .

Q. What catalytic systems are effective in optimizing the esterification of hexanoic acid with allyl alcohol?

Ti-MWW zeolites exhibit superior activity due to their microporous structure and Lewis acid sites, achieving >90% conversion under mild conditions (80°C, 6 hours). Fe(0)-based catalysts promote cyclization side reactions but require precise pH control (4–6) to minimize decomposition .

Q. What analytical approaches differentiate this compound from structurally similar esters in complex mixtures?

Gas chromatography-mass spectrometry (GC-MS) with spectral libraries (e.g., NIST) distinguishes this compound (CAS 123-68-2) from analogs like allyl heptanoate (CAS 142-19-8) via unique fragment ions (m/z 99, 71). Retention indices (e.g., Kovats index) and chiral columns resolve enantiomeric impurities in natural vs. synthetic samples .

Q. How does the choice of radical initiator affect the regioselectivity in this compound-mediated cyclization reactions?

Fe(0) catalysts favor 5-exo-trig cyclization pathways due to their redox activity, producing bicyclic derivatives with >70% selectivity. Initiators like AIBN (azobisisobutyronitrile) promote linear adducts but require longer reaction times. Solvent-free conditions reduce byproduct formation .

Q. What are the key considerations for ensuring reproducibility in this compound synthesis when scaling from milligram to gram quantities?

Maintain strict stoichiometric ratios (1:1.05 allyl alcohol:hexanoic acid) to avoid unreacted starting materials. Catalyst loading (1–3 wt%) and temperature gradients must be uniform during scaling. Use jacketed reactors for precise thermal control (ΔT ±2°C). Purity validation via GC-FID is critical at each scale-up stage .

Properties

IUPAC Name

prop-2-enyl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-3-5-6-7-9(10)11-8-4-2/h4H,2-3,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSBILYQLVXLJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047653
Record name Allyl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless to light yellow stable mobile liquid with fatty-fruity pineapple odour
Record name Hexanoic acid, 2-propen-1-yl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Allyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/329/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

185.00 °C. @ 760.00 mm Hg
Record name 2-Propenyl hexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040210
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water and in propylene glycol, soluble in ethanol, fixed and organic oils, and soluble in organic solvents, 1ml in 6ml 70% ethanol (in ethanol)
Record name Allyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/329/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.884-0.890
Record name Allyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/329/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

123-68-2
Record name Allyl caproate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allyl caproate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allyl hexanoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20962
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexanoic acid, 2-propen-1-yl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Allyl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl hexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.222
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALLYL HEXANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VH84A363D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Propenyl hexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040210
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

DL-Phenylalanine
DL-Phenylalanine
Allyl hexanoate
DL-Phenylalanine
DL-Phenylalanine
Allyl hexanoate
DL-Phenylalanine
DL-Phenylalanine
Allyl hexanoate
DL-Phenylalanine
DL-Phenylalanine
Allyl hexanoate
DL-Phenylalanine
DL-Phenylalanine
Allyl hexanoate
DL-Phenylalanine
DL-Phenylalanine
Allyl hexanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.